
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is a chemical compound with the molecular formula C16H14N2O6 This compound is a derivative of anthraquinone, which is known for its applications in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Finally, methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
88603-99-0 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
1,8-diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O6/c1-23-7-3-5(19)9-11(13(7)17)16(22)12-10(15(9)21)6(20)4-8(24-2)14(12)18/h3-4,19-20H,17-18H2,1-2H3 |
Clé InChI |
CVPYFGNWMFXFEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


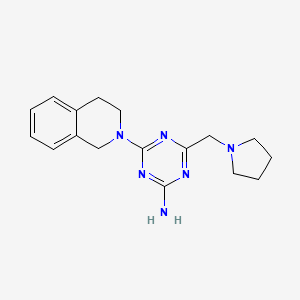

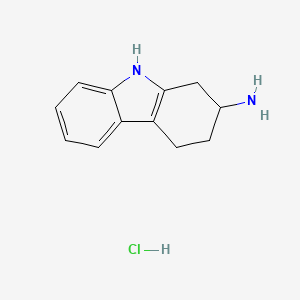
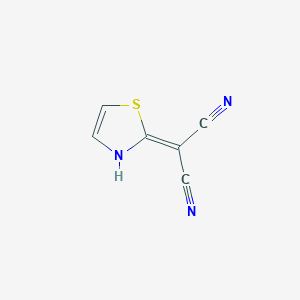
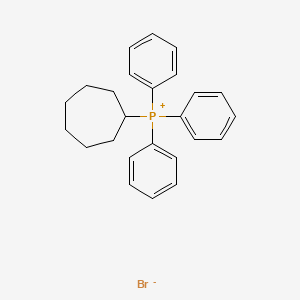
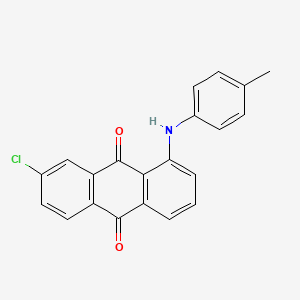
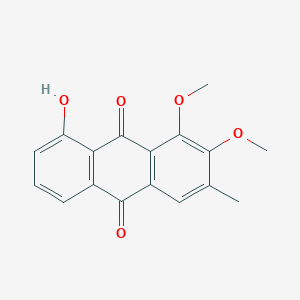
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
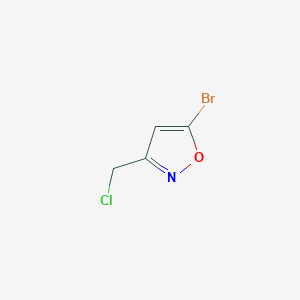
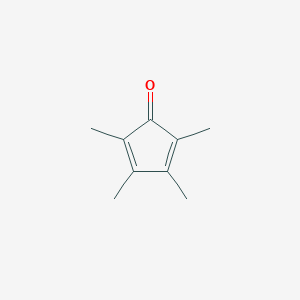
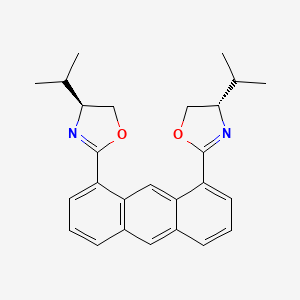

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)

